molecular formula C16H20FN3O3S B2572363 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921820-53-3

2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2572363
CAS RN: 921820-53-3
M. Wt: 353.41
InChI Key: INFVJQSUPOSZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thioether linkage (a sulfur atom connected to two carbon atoms), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and an acetamide group (an acetyl group connected to an amine). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring might be formed through a cyclization reaction, while the thioether linkage could be introduced through a nucleophilic substitution reaction. The fluorobenzyl group might be added through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the imidazole ring, a planar aromatic system, would likely contribute to the overall rigidity of the molecule. The fluorobenzyl group might introduce some steric hindrance, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in electrophilic substitution reactions, while the thioether linkage could undergo oxidation reactions. The fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Novel Antipsychotic Agents

Research into similar compounds, such as those related to imidazole and pyrazol, has led to the discovery of potential antipsychotic agents that do not interact with dopamine receptors in the traditional manner. These compounds exhibit promising profiles in behavioral animal tests, highlighting their potential in treating psychiatric disorders without eliciting common side effects associated with existing antipsychotics (Wise et al., 1987).

Radioligands for Imaging

Derivatives incorporating elements like fluorine and imidazole have been synthesized for use as radioligands, aiding in clinical PET studies. These compounds, designed to target specific receptors such as the histamine H3 receptor, facilitate the non-invasive study of receptor distribution and density in the brain, contributing significantly to neuropharmacological research (Iwata et al., 2000).

Antimicrobial and Anticancer Properties

Compounds with imidazothiadiazole scaffolds, similar in structure to the query compound, have shown potent antimicrobial and anticancer activities. The design and synthesis of these derivatives are based on their structural activity relationships, providing insights into the development of new therapeutics for treating various bacterial and cancerous conditions (Krátký et al., 2017).

Catalytic Applications

Imidazole derivatives have also been explored for their catalytic properties, particularly in the synthesis of heterocyclic compounds. These catalysts facilitate reactions under mild conditions, offering a greener alternative to traditional synthetic methods and broadening the scope of chemical synthesis for pharmaceuticals and materials science (Ebrahimipour et al., 2018).

Future Directions

The study of new compounds like this one is crucial for advancing fields like medicinal chemistry and materials science. Future research could explore its potential uses, investigate its reactivity in more detail, and develop efficient methods for its synthesis .

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-23-7-6-18-15(22)9-20-13(10-21)8-19-16(20)24-11-12-4-2-3-5-14(12)17/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFVJQSUPOSZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.